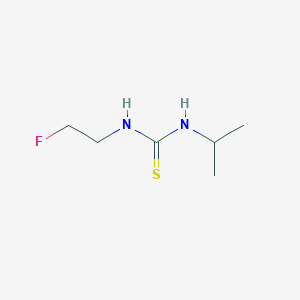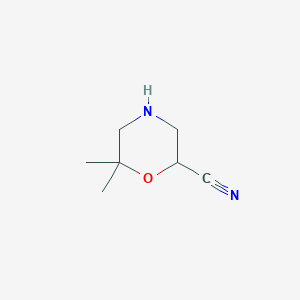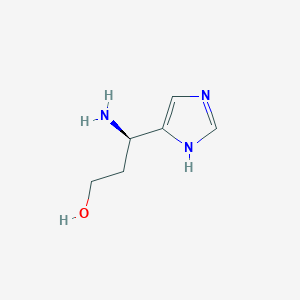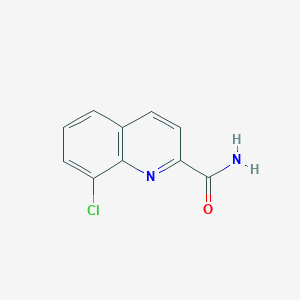
(R)-Ethyl 2-amino-3-cyclobutylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid derivative with a unique cyclobutyl ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-3-cyclobutylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and ethylamine.
Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a series of reactions, including cyclization and reduction.
Amino Acid Derivative Formation:
Industrial Production Methods
Industrial production methods for ®-Ethyl 2-amino-3-cyclobutylpropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 2-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-Ethyl 2-amino-3-cyclobutylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique cyclobutyl ring structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-tert-Butyl 2-amino-3-cyclobutylpropanoate
- Methyl ®-2-amino-3-cyclobutylpropanoate hydrochloride
Uniqueness
®-Ethyl 2-amino-3-cyclobutylpropanoate is unique due to its ethyl ester group, which imparts different physicochemical properties compared to its tert-butyl and methyl counterparts. This difference can affect its solubility, reactivity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-3-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |
Clave InChI |
LBMYKRXWOHTRIK-MRVPVSSYSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CC1CCC1)N |
SMILES canónico |
CCOC(=O)C(CC1CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)


![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)

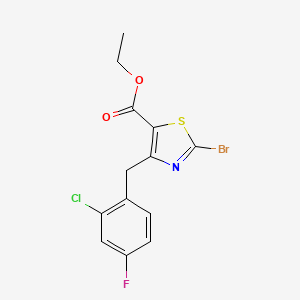
![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)
